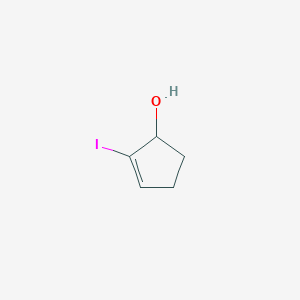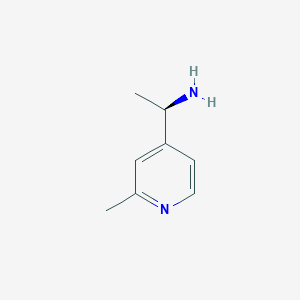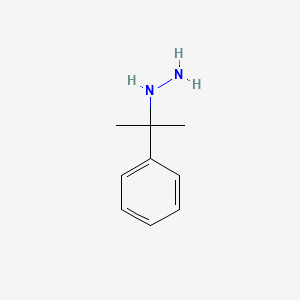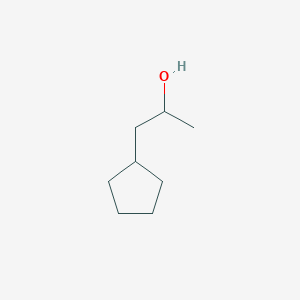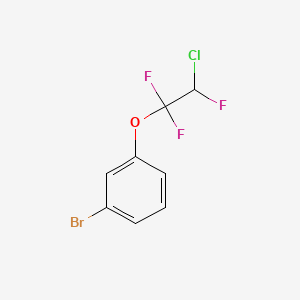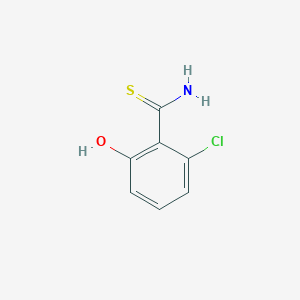
(1-(Dimethylamino)cyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Dimethylamino)cyclopentyl)methanol is a chemical compound with the molecular formula C9H19NO It is characterized by a cyclopentane ring substituted with a dimethylamino group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Dimethylamino)cyclopentyl)methanol typically involves the reaction of cyclopentanone with dimethylamine and formaldehyde. The process can be summarized as follows:
- The intermediate undergoes a reduction reaction with formaldehyde to yield this compound.
Cyclopentanone: reacts with in the presence of a catalyst to form an intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Dimethylamino)cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Applications De Recherche Scientifique
(1-(Dimethylamino)cyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: Similar structure but lacks the dimethylamino group.
Cyclopentanone: Contains a ketone group instead of the hydroxyl group.
Dimethylaminomethylcyclopentane: Similar but without the hydroxyl group.
Uniqueness
(1-(Dimethylamino)cyclopentyl)methanol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
[1-(dimethylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-9(2)8(7-10)5-3-4-6-8/h10H,3-7H2,1-2H3 |
Clé InChI |
UVANZVSPWGGTDQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


